molecular formula C48H48F2N10O5 B8075279 Orforglipron

Orforglipron

货号: B8075279
分子量: 883.0 g/mol
InChI 键: USUWIEBBBWHKNI-KHIFEHGGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Orforglipron, also known by its IUPAC name 3-[(1S,2S)-1-[(5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-4H-1,2,4-oxadiazol-5-one , is a novel oral, non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist. Developed by Eli Lilly and Company, it is primarily used for weight management in adults with obesity and type 2 diabetes.

准备方法

Synthetic Routes and Reaction Conditions: . Key steps include the formation of the oxadiazolone ring and the attachment of the fluorinated phenyl groups.

Industrial Production Methods: : Industrial production of Orforglipron is carried out using advanced chemical synthesis techniques, ensuring high purity and yield. The process involves the use of specialized reactors and controlled reaction conditions to achieve the desired molecular structure.

化学反应分析

Types of Reactions: : Orforglipron undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the core structure and introducing functional groups.

Common Reagents and Conditions: : Typical reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles. Reaction conditions are carefully controlled to ensure the desired transformations occur without unwanted side reactions.

Major Products Formed: : The major products formed from these reactions include intermediate compounds that are further processed to obtain the final this compound molecule. These intermediates are purified and characterized to confirm their structure and purity.

科学研究应用

Orforglipron has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying GLP-1 receptor agonists. In biology and medicine, it is used to investigate its effects on weight management and glucose metabolism. In industry, it is being developed as a cost-effective alternative to peptide-based GLP-1 receptor agonists.

作用机制

Orforglipron exerts its effects by binding to the GLP-1 receptor, which is involved in regulating insulin secretion and inhibiting glucagon secretion. This leads to lower blood sugar levels and delayed gastric emptying, which helps regulate appetite and food intake. The molecular targets and pathways involved include the GLP-1 receptor and downstream signaling pathways related to glucose metabolism and appetite control.

相似化合物的比较

Orforglipron is compared with other GLP-1 receptor agonists, such as Semaglutide and Liraglutide . While these compounds are also used for weight management and diabetes treatment, this compound offers advantages in terms of oral administration and ease of production. Unlike peptide-based agonists, this compound is a small molecule, making it easier to synthesize and potentially more cost-effective.

List of Similar Compounds

  • Semaglutide

  • Liraglutide

  • Exenatide

  • Tirzepatide

This compound represents a promising advancement in the treatment of obesity and type 2 diabetes, offering a convenient and effective alternative to existing therapies.

Would you like to know more about any specific aspect of this compound?

属性

IUPAC Name

3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-4H-1,2,4-oxadiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H48F2N10O5/c1-25-18-32(19-26(2)40(25)49)60-42(58-16-15-57(46(58)63)37-11-10-36-33(41(37)50)24-51-55(36)7)39-28(4)56(14-12-34(39)53-60)43(61)38-21-31-20-29(30-13-17-64-47(5,6)23-30)8-9-35(31)59(38)48(22-27(48)3)44-52-45(62)65-54-44/h8-11,15-16,18-21,24,27-28,30H,12-14,17,22-23H2,1-7H3,(H,52,54,62)/t27-,28-,30-,48-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUWIEBBBWHKNI-KHIFEHGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1(C2=NOC(=O)N2)N3C4=C(C=C(C=C4)C5CCOC(C5)(C)C)C=C3C(=O)N6CCC7=NN(C(=C7C6C)N8C=CN(C8=O)C9=C(C1=C(C=C9)N(N=C1)C)F)C1=CC(=C(C(=C1)C)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@]1(C2=NOC(=O)N2)N3C4=C(C=C(C=C4)[C@H]5CCOC(C5)(C)C)C=C3C(=O)N6CCC7=NN(C(=C7[C@@H]6C)N8C=CN(C8=O)C9=C(C1=C(C=C9)N(N=C1)C)F)C1=CC(=C(C(=C1)C)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H48F2N10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

883.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2212020-52-3
Record name Orforglipron
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZW40D021M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Orforglipron
Reactant of Route 2
Reactant of Route 2
Orforglipron
Reactant of Route 3
Reactant of Route 3
Orforglipron
Reactant of Route 4
Orforglipron
Reactant of Route 5
Orforglipron
Reactant of Route 6
Reactant of Route 6
Orforglipron

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。